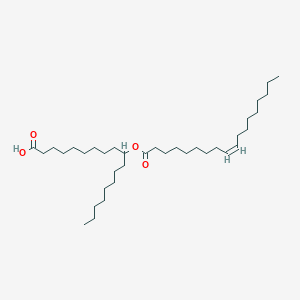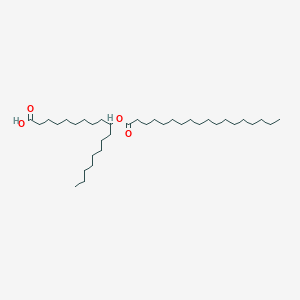
CytoCalcein™ Violet 500
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CytoCalcein™ Violet 500 is a fluorogenic dye used to assess cell viability. It is a cell-permeable dye that, upon entering cells, is cleaved by intracellular esterases. CytoCalcein Violet™ 500 is retained by living cells and displays excitation/emission maxima of 405/500 nm, respectively.
Wissenschaftliche Forschungsanwendungen
Cell Number Determination in Monolayer Cultures
CytoCalcein™ Violet 500 is instrumental in cell number determination in monolayer cultures. Techniques like staining cell nuclei with crystal violet under fixed regimens have been developed, allowing rapid and reproducible quantification of cell number in cultures. This quantification is possible by solubilizing the adsorbed dye into a solution and determining optical density using spectrophotometry. Such methods demonstrate a linear relationship between optical density and cell number, with a sensitivity of approximately 500 cells. This technique is applicable to study agents affecting cell proliferation (Gillies, Didier, & Denton, 1986).
Cytotoxic Activities in Tumor Cell Lines
This compound is used to investigate the cytotoxic activities of macrocyclic peptides (cyclotides) isolated from violets in a variety of human tumor cell lines. This includes examining cytotoxicity in primary cultures of tumor cells from patients and in normal lymphocytes to quantify cytotoxic activity. The findings suggest that cyclotides exhibit strong cytotoxic activities, which vary in a dose-dependent manner. This implies a potential new mode of action for cyclotides, making them interesting for pharmaceutical tools and antitumor agents research (Lindholm et al., 2002).
Analysis of Extracellular Vesicles (EVs)
Conventional flow cytometry combines light side scatter off a 405 nm laser with the fluorescent signal from general labels like Calcein-green and Calcein-violet to assess extracellular vesicles (EVs) surface cargo in various diseases. This application highlights the difficulties in assessing small and medium-sized EVs due to limitations like the scarcity of monoclonal antibody binding sites and swarm detection. The study underscores the need for cautious interpretation of conventional flow cytometry data for EV analysis (Lucchetti et al., 2020).
Genetic Toxicity Assessment
Research utilizing this compound includes studies on the light-enhanced genetic toxicity of crystal violet, a compound used in various biological and biochemical processes. These studies explore the genetic toxicity of crystal violet in different assay systems, providing insights into its action mechanism and potential health implications (Levin, Lovely, & Klekowski, 1982).
Eigenschaften
Molekulargewicht |
550 |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





